Pyrene-1,3-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H10O2 |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
pyrene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-13-8-14(10-20)16-7-5-12-3-1-2-11-4-6-15(13)18(16)17(11)12/h1-10H |
InChI Key |
CQFFZJLMPJRACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrene 1,3 Dicarbaldehyde and Its Analogs
Direct Synthesis Strategies for Pyrene-1,3-dicarbaldehyde
Direct methods to introduce two aldehyde groups at the 1 and 3 positions of the pyrene (B120774) scaffold are of significant interest for the synthesis of advanced materials.
Formylation Reactions from Pyrene Precursors
The Vilsmeier-Haack reaction is a primary method for the formylation of electron-rich aromatic compounds like pyrene. enamine.netorganic-chemistry.orgambeed.comwikipedia.org This reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride to generate the Vilsmeier reagent, an electrophilic chloroiminium ion. wikipedia.org This reagent then attacks the electron-rich positions of the pyrene ring. thieme-connect.de
Pyrene's electronic structure favors electrophilic aromatic substitution at the 1, 3, 6, and 8 positions. worktribe.comuky.edumdpi.comrsc.orgscielo.br While mono-formylation at the 1-position can be achieved with relative ease, obtaining the 1,3-dicarbaldehyde selectively presents a challenge due to the statistical distribution of regioisomers when using multiple equivalents of the formylating agent. rsc.org Researchers have explored various conditions to optimize the yield of the desired 1,3-disubstituted product.
One approach involves the use of 1,1-dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to introduce formyl groups onto the pyrene core. thieme-connect.de However, controlling the regioselectivity to favor the 1,3-isomer over other disubstituted products remains a significant synthetic hurdle.
| Reagents | Product(s) | Notes |
| N,N-dimethylformamide, Phosphoryl chloride | Mixture of formylated pyrenes | Vilsmeier-Haack conditions. enamine.netorganic-chemistry.orgwikipedia.org |
| 1,1-Dichloromethyl methyl ether, TiCl4 | Pyrene-1-carbaldehyde and other isomers | Lewis acid-catalyzed formylation. thieme-connect.de |
Conversion from 3,4-dihydro-2aH-cyclopenta[cd]phenalene Derivatives
A convenient and effective method for synthesizing this compound involves the treatment of 3,4-dihydro-2aH-cyclopenta[cd]phenalene with an excess of N,N-dimethylformamide and phosphoryl chloride. oup.com This reaction proceeds smoothly to afford the target dialdehyde (B1249045) in a notable 57% yield. oup.com This specific precursor undergoes a transformation that leads directly to the desired 1,3-disubstituted pyrene system. oup.com The synthesis of the starting material, 3,4-dihydrocyclopenta[c,d]pyrene, can be achieved from pyrene in five steps. researchgate.net
Mechanistic Studies of Dicarbaldehyde Formation, including Labeling Experiments
To elucidate the mechanism of the conversion of 3,4-dihydro-2aH-cyclopenta[cd]phenalene to this compound, labeling experiments have been conducted. oup.com The use of N,N-dimethylformamide-d7 as a labeling reagent has provided insights into the transformation process, suggesting a plausible reaction pathway. oup.com While detailed mechanistic steps are still under investigation, these experiments are crucial for understanding how the cyclopentane (B165970) ring is opened and the two formyl groups are introduced at the specific 1 and 3 positions of the resulting pyrene core.
Regioselective Functionalization Approaches
Achieving specific substitution patterns on the pyrene molecule is a central theme in its chemistry, driven by the desire to fine-tune its electronic and photophysical properties. uky.edu
Selective Electrophilic Substitution at the 1,3-Positions of Pyrene
The pyrene nucleus is most susceptible to electrophilic attack at the 1, 3, 6, and 8 positions due to their higher electron density. worktribe.commdpi.comrsc.org This inherent reactivity has been widely exploited for the synthesis of various substituted pyrenes. mdpi.com Electrophilic aromatic substitution (SEAr) reactions are the most common methods to introduce functional groups at these active sites. mdpi.com
While monosubstitution at the 1-position is readily achievable, selective disubstitution at the 1 and 3 positions is challenging. uky.edursc.org The use of two equivalents of an electrophile often leads to a mixture of regioisomers, making the isolation of the desired 1,3-disubstituted product difficult. rsc.org Despite these challenges, the synthesis of 1,3-disubstituted pyrenes has been reported, often requiring multi-step procedures or specialized starting materials. researchgate.net
Strategies for Overcoming Regiochemical Challenges in Pyrene Dicarbaldehyde Synthesis
The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the formylation reaction. uky.edursc.org Several strategies have been developed to address this issue.
One approach involves a multi-step synthetic sequence starting from a pre-functionalized pyrene or a precursor molecule that directs the substitution to the desired positions. nsf.gov For instance, the synthesis of 1,3-dibromopyrene, although typically low-yielding, can serve as a precursor for subsequent conversion to the dicarbaldehyde. researchgate.net
The development of new catalysts and reaction conditions that favor 1,3-disubstitution is an active area of research. The goal is to find a more direct and efficient route that avoids the formation of complex isomeric mixtures and the need for lengthy synthetic sequences. uky.edu
Synthesis of Related Pyrene Dicarbaldehyde Isomers
The substitution pattern on the pyrene core is highly dependent on the reaction conditions and the directing effects of existing substituents. While direct electrophilic aromatic substitution on pyrene preferentially occurs at the 1, 3, 6, and 8 positions, obtaining specific isomers in high purity often requires indirect methods. researchgate.netrsc.org
A common and effective method for the synthesis of pyrene-1,6-dicarbaldehyde (B8222449) begins with 1,6-dibromopyrene (B158639). researchgate.netmdpi.com This starting material can be prepared through the bromination of pyrene, though separating the 1,6- and 1,8-isomers can be challenging. chemicalbook.comuky.edu
The synthesis proceeds via a lithiation-formylation sequence. A solution of 1,6-dibromopyrene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature, typically -50 °C, under an inert atmosphere (e.g., argon). enamine.net A strong base, n-butyllithium (n-BuLi) in hexane, is then added dropwise. enamine.net This results in a lithium-halogen exchange, replacing the bromine atoms with lithium. Following this, a formylating agent, such as N,N-dimethylformamide (DMF), is introduced to the reaction mixture. orgsyn.org The reaction is then quenched, and the product is purified using column chromatography on silica (B1680970) gel. This procedure allows for the separation of pyrene-1,6-dicarbaldehyde from its 1,8-isomer when a mixed dibromopyrene starting material is used, with reported yields around 25%. enamine.net The Negishi cross-coupling reaction using 1,6-dibromopyrene is another synthetic route employed to create functionalized pyrene systems, which can be precursors to dicarbaldehydes. acs.org
The synthesis of pyrene-1,8-dicarbaldehyde (B13132077) follows a similar strategy to its 1,6-isomer, starting from 1,8-dibromopyrene (B1583609). researchgate.netmdpi.com The process involves the dropwise addition of n-butyllithium to a solution of 1,8-dibromopyrene in anhydrous THF at low temperatures. enamine.net After the lithium-halogen exchange is complete, a formylating agent is added. The subsequent workup and purification by column chromatography yield pyrene-1,8-dicarbaldehyde. When synthesized from a mixture of 1,6- and 1,8-dibromopyrenes, the 1,8-isomer can be isolated with a yield of approximately 21%. enamine.net
An alternative approach involves the use of substituted pyrenes. For instance, 4,5-dihexoxypyrene-1,8-dicarboxaldehyde has been synthesized from 1,8-dibromo-4,5-dihexoxypyrene. uj.ac.za This method also utilizes n-butyllithium for the lithium-halogen exchange at -78 °C, followed by the addition of N-formylpiperidine as the formylating agent. uj.ac.za This reaction has been shown to produce the target dialdehyde in high yield (88%). uj.ac.za
The 1, 3, 6, and 8 positions of the pyrene core are electronically activated and thus are the preferred sites for electrophilic aromatic substitution. researchgate.netrsc.org This allows for the synthesis of 1,3,6,8-tetrasubstituted pyrenes. The direct synthesis of pyrene-1,3,6,8-tetracarbaldehyde (B12513551) is challenging, but its precursor, 1,3,6,8-tetrabromopyrene, can be synthesized by reacting pyrene with bromine in nitrobenzene (B124822) at high temperatures. researchgate.net This tetrabrominated pyrene serves as a versatile intermediate for creating various tetrasubstituted derivatives through reactions like the Sonogashira coupling. researchgate.net
While direct tetraformylation is not commonly reported, polyformylated pyrene derivatives have been synthesized. 1,3,6,8-Tetrakis(4-formylphenyl)pyrene is a notable example, used as a building block for covalent organic frameworks (COFs). ossila.com This compound features a central pyrene core with four phenyl aldehyde groups attached at the 1, 3, 6, and 8 positions. ossila.com
Synthesizing asymmetrically substituted pyrenes, especially with substitution at the 1- and 3-positions, is considered difficult. researchgate.net However, researchers have successfully synthesized a pyrene derivative, PA13, which contains two formyl groups at the 1- and 3-positions, along with two piperidyl groups at the 6- and 8-positions. researchgate.net
Green Chemistry Considerations in Pyrene Dicarbaldehyde Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the context of pyrene aldehyde synthesis, several green chemistry approaches have been explored to minimize waste, avoid harsh reagents, and improve efficiency.
One innovative strategy utilizes dimethyl sulfoxide (B87167) (DMSO) as a masked formyl group equivalent. ncat.edu This methodology allows for the controlled functionalization of pyrene to produce mono-, di-, tri-, and tetra-substituted pyrene aldehydes in an efficient manner. ncat.edu The process involves the activation of DMSO to generate an electrophilic species that then reacts with the pyrene core through electrophilic aromatic substitution. ncat.edu
Another green approach focuses on replacing hazardous reagents. For example, palladium-catalyzed carbonylation reactions have been developed as a more benign alternative to using organolithium reagents for introducing carbonyl functionalities. nih.govnih.gov This method can be applied to synthesize pyrene carboxylic acids from bromopyrenes, which can then be converted to aldehydes. nih.gov The palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid is another versatile and moisture-compatible method for creating diverse pyrene derivatives under greener conditions. nih.gov
The Duff reaction, a classic formylation method for electron-rich arenes, has also been adapted for sustainability. wikipedia.org A mechanochemical Duff reaction, conducted in the solid phase using a mixer mill, provides a sustainable alternative to the traditional solution-phase method. acs.org This technique avoids the use of toxic and costly solvents like trifluoroacetic acid and simplifies the work-up process, making it a greener route for the formylation of aromatic compounds. acs.org The use of aqueous citric acid as a green reaction medium has also been explored for related syntheses, avoiding hazardous organic solvents entirely. scielo.org.co
Advanced Spectroscopic and Structural Characterization of Pyrene 1,3 Dicarbaldehyde and Derivatives
Advanced Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy provides critical insights into the molecular structure of pyrene-1,3-dicarbaldehyde. Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify characteristic functional groups and the fingerprint of the polycyclic aromatic core.
In the FT-IR spectrum of pyrene (B120774) aldehydes, the most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically observed in the region of 1640-1701 cm⁻¹. acs.org The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrene skeleton are found in the 1390-1605 cm⁻¹ range. acs.orgresearchgate.net
Raman spectroscopy is particularly sensitive to the vibrations of the non-polar aromatic framework. The Raman spectra of pyrene and its derivatives show characteristic peaks for the pyrene skeleton, including a notable band around 1390 cm⁻¹ which is sensitive to the aromaticity of the C=C bonds within the pyrene structure. acs.org High-pressure Raman and FT-IR studies on pyrene crystals have shown shifts in both external and internal vibrational modes, indicating phase transitions and changes in intermolecular interactions under pressure. nih.gov
Table 1: Characteristic Vibrational Frequencies for Pyrene Aldehydes and Related Structures
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | >3000 | FT-IR, Raman | researchgate.net |
| Aldehyde C=O Stretch | 1640 - 1701 | FT-IR | acs.org |
| Aromatic C=C Stretch | 1390 - 1605 | FT-IR, Raman | acs.orgresearchgate.net |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound in solution.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the protons. For pyrene aldehydes, the most downfield signal is the characteristic singlet of the aldehyde proton (-CHO), which typically appears around δ 10.0-11.5 ppm due to the strong deshielding effect of the carbonyl group. researchgate.netrsc.org The aromatic protons of the pyrene core resonate in the region of δ 7.5-9.0 ppm, with their exact chemical shifts and coupling patterns being highly dependent on the substitution pattern. rsc.orgwiley-vch.de
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of δ 182-194 ppm. rsc.org The sp²-hybridized carbons of the pyrene aromatic system resonate between δ 122-136 ppm. rsc.org The specific substitution at the 1 and 3 positions creates a unique pattern of signals corresponding to the quaternary and protonated carbons of the pyrene core.
While the specific spectra for this compound are not widely published, data from closely related compounds provide excellent reference points for expected chemical shifts.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrene Aldehyde Derivatives
| Compound | Solvent | Aldehyde Proton (¹H) | Aromatic Protons (¹H) | Aldehyde Carbon (¹³C) | Aromatic Carbons (¹³C) | Reference |
|---|---|---|---|---|---|---|
| 4-Pyren-1-yl-benzaldehyde | CDCl₃ | 10.05 | 7.69 - 8.14 | 192.09 | 124.59 - 147.73 | rsc.org |
| 5-Pyren-1-yl-thiophene-2-carbaldehyde | CDCl₃ | 9.99 | 7.45 - 8.41 | 182.84 | 124.15 - 153.07 | rsc.org |
X-ray Diffraction Analysis (Single-Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular packing.
Single-crystal X-ray diffraction has been successfully used to determine the structure of pyrene-1-carbaldehyde, a closely related mono-aldehyde derivative. researchgate.netnih.gov Studies show it crystallizes in the triclinic system (space group P-1). researchgate.netnih.gov The analysis reveals a nearly planar pyrene core, with the aldehyde group slightly twisted relative to the aromatic ring. This technique is also crucial for confirming the structures of more complex derivatives synthesized from pyrene aldehydes. researchgate.netsemanticscholar.org
Powder X-ray diffraction (PXRD) is used to characterize the bulk crystallinity of materials, such as the covalent organic frameworks (COFs) synthesized from pyrene-based building blocks. The diffraction patterns of these materials confirm their crystalline nature and can be compared with simulated patterns to determine their stacking modes (e.g., eclipsed vs. staggered). acs.org
Table 3: Crystallographic Data for Pyrene-1-carbaldehyde
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₇H₁₀O | nih.gov |
| Crystal System | Triclinic | researchgate.netnih.gov |
| Space Group | P-1 | researchgate.netnih.gov |
| a (Å) | 6.927 | nih.gov |
| b (Å) | 8.334 | nih.gov |
| c (Å) | 10.471 | nih.gov |
| α (°) | 109.90 | nih.gov |
| β (°) | 98.98 | nih.gov |
Crystallographic Insights into Supramolecular Interactions
The solid-state packing of pyrene derivatives is dominated by supramolecular interactions, primarily π–π stacking. nih.govnih.gov X-ray diffraction studies on pyrene-1-carbaldehyde reveal that the molecules arrange into infinite π-stacks with discernible dimeric pairs. researchgate.net These stacking arrangements are fundamental to the material's electronic properties, as the distance and geometry of overlap between adjacent pyrene rings dictate the extent of electronic coupling. nih.govresearchgate.net
Advanced Fluorescence and Absorption Spectroscopy
The photophysical properties of this compound are governed by the electronic structure of the pyrene core, which is perturbed by the two electron-withdrawing aldehyde groups. The absorption spectrum of pyrene features characteristic vibronically structured bands corresponding to the S₀→S₂ and S₀→S₁ transitions. nih.gov For this compound, the introduction of aldehyde groups, which act as electron acceptors, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyrene. acs.orgnih.gov This is a common feature in donor-acceptor pyrene systems. acs.orgnih.gov
The fluorescence emission of pyrene derivatives is well-known for its sensitivity to the local environment and its ability to form excimers (excited-state dimers). Excimers are characterized by a broad, structureless, and red-shifted emission band (typically 450-550 nm) compared to the structured monomer emission (~370-420 nm). mdpi.comnih.gov
Time-Resolved Emission Spectroscopy
Time-resolved emission spectroscopy (TRES) is a powerful technique for studying the excited-state dynamics of fluorescent molecules. It measures the decay of fluorescence intensity over time following pulsed excitation, providing information on fluorescence lifetimes. Pyrene and its derivatives are ideal candidates for TRES studies due to their characteristically long fluorescence lifetimes. nih.govmpg.de
TRES can effectively distinguish between different emitting species in a sample. For instance, the pyrene monomer typically has a long fluorescence lifetime, while the excimer has a distinct, also long, lifetime (>40 ns). nih.gov This allows for the use of time-gated measurements to separate the excimer fluorescence from short-lived background fluorescence, a strategy used for detecting mRNA in cellular extracts. nih.govmdpi.com In donor-acceptor systems derived from pyrene, TRES can reveal the kinetics of charge-transfer processes and solvent relaxation dynamics. mpg.de The fluorescence decay of pyrene derivatives is often complex, requiring multi-exponential fitting to account for different molecular conformations or excited-state processes. rsc.org
Excitation-Dependent Fluorescence Studies
While most molecules emit from their lowest excited singlet state (S₁) regardless of the excitation wavelength (Kasha's rule), some pyrene-based systems exhibit excitation-dependent fluorescence. nih.govntu.edu.sg This phenomenon can arise from several mechanisms.
One possibility is emission from higher excited states (e.g., S₂), which is a violation of Kasha's rule. Another common reason, particularly in complex systems, is the selective excitation of different ground-state species or conformers that have distinct absorption and emission properties. chemrxiv.orgresearchgate.net For example, in membrane environments, pyrene molecules located in different regions (polar interface vs. hydrophobic core) can be selectively excited, leading to changes in the emission spectrum. nih.gov In some pyrene-doped polymer films, changing the excitation wavelength can alter the color of the phosphorescence from blue to red, a behavior attributed to the selective excitation of isolated molecules versus molecular aggregates. ntu.edu.sg This property is highly dependent on the host matrix and the concentration of the pyrene derivative, which influences the degree of aggregation. ntu.edu.sg
Photoluminescence Quantum Yield Determination
The photoluminescence quantum yield (PLQY or Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For pyrene and its derivatives, PLQY is highly sensitive to the molecular structure, substituents, and the surrounding environment.
Research on carbonyl-functionalized pyrenes, such as 1-formylpyrene, reveals that the presence of an aldehyde group can significantly lower the fluorescence quantum yield. epa.gov This reduction is often attributed to the promotion of non-radiative decay pathways, including intersystem crossing to the triplet state and internal conversion. epa.gov The proximity of the n-π* state of the carbonyl group to the π-π* state of the pyrene core facilitates these non-radiative processes. epa.gov
However, the strategic placement of other functional groups can lead to pyrene derivatives with exceptionally high quantum yields. researchgate.net For instance, donor-acceptor systems where the pyrene core is functionalized with both electron-donating (e.g., piperidyl) and electron-accepting (e.g., formyl) groups can exhibit bright, solvatochromic fluorescence with high efficiency. researchgate.net A pyrene derivative featuring one formyl and three piperidyl groups, for example, displays a quantum yield of 0.94 in hexane. researchgate.net Similarly, certain tri-pyrene substituted cyclic triimidazole derivatives show impressively high quantum yields, reaching up to 92%, effectively suppressing the aggregation-caused quenching that often affects pyrene. researchgate.net
The quantum yield of pyrene derivatives is also strongly influenced by the solvent. A notable example is a donor-acceptor pyrene dye that exhibits a PLQY of 99% in non-polar toluene, which decreases to 50% in polar methanol (B129727) due to solvent relaxation processes. researchgate.net In the solid state, high fluorescence quantum yields are also achievable. A discotic liquid crystalline pyrene derivative was found to have a solid-state quantum yield of 62%, a value comparable to highly efficient polymeric emitters like polyfluorene. ep2-bayreuth.de
The table below summarizes the photoluminescence quantum yield for selected pyrene derivatives, illustrating the impact of substitution and environment.
| Compound/System | Solvent/State | Quantum Yield (Φf) | Reference |
| 1-Formylpyrene & 1-Acetylpyrene | Various | Low | epa.gov |
| Pyrene-piperidyl-formyl derivative (PA1) | Hexane | 0.94 | researchgate.net |
| Pyrene-piperidyl-formyl derivative (PA1) | Methanol | 0.50 | researchgate.net |
| Donor-acceptor pyrene dye | Toluene | 0.99 | researchgate.net |
| Donor-acceptor pyrene dye | Methanol | 0.50 | researchgate.net |
| Tri-pyrene substituted cyclic triimidazole (TTPyr1) | DCM | 0.92 | researchgate.net |
| 1,3,6,8-tetrakis(3,4,5-tridodecyloxyphenylethynyl)pyrene | Dichloromethane | 0.70 | ep2-bayreuth.de |
| 1,3,6,8-tetrakis(3,4,5-tridodecyloxyphenylethynyl)pyrene | Solid Film | 0.62 | ep2-bayreuth.de |
| Pyrene | Air-equilibrated | ~0.75 | uva.nl |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. In the context of pyrene derivatives, CD spectroscopy is instrumental in confirming the enantiomeric nature of chiral compounds and elucidating their conformation in solution. acs.orgmdpi.com
The introduction of chiral centers into a molecule containing a pyrene chromophore can induce CD signals that provide insights into the supramolecular structure. For instance, the CD spectra of enantiomeric pairs of chiral [CoIII3LnIII] clusters containing Schiff base ligands derived from pyrene were used to confirm their mirror-image relationship. mdpi.com The (R)-enantiomer typically shows a CD spectrum that is a mirror image of the (S)-enantiomer, providing unambiguous proof of their enantiomeric nature. mdpi.com
CD spectroscopy can also reveal subtle stereochemical features, such as cryptochirality. In one study, a 2,2-dimethyl-1,3-dioxolane (B146691) connected to two pyrene moieties exhibited no detectable CD signals in its ground state, indicating that its chirality was "hidden" or cryptochiral. rsc.org This lack of a CD signal suggested that the pyrene chromophores adopted conformations that resulted in a net zero differential absorption of circularly polarized light. rsc.org
Furthermore, CD spectroscopy, often combined with computational methods, can be used to determine the preferred conformation of flexible chiral molecules in solution. By analyzing the Cotton effects in the CD spectrum of optically pure 1,3,5-triazine (B166579) derivatives substituted with chiral (1-naphthyl)ethylamino groups, researchers were able to characterize their detailed stereochemistry. acs.org A chiral pyrene-based fluorescent sensor was synthesized and its dual-channel recognition of Al³⁺ and Cu²⁺ ions was studied, where chirality plays a role in the sensing mechanism. researchgate.net
The table below provides examples of CD spectral data for chiral pyrene-related systems.
| Compound System | Key CD Findings | Reference |
| Chiral [CoIII3LnIII] Clusters (1R/1S) | Mirror-image CD spectra confirm enantiomeric nature. 1R shows a positive Cotton effect at 320 nm; 1S shows a negative one. | mdpi.com |
| 1,3-Dioxolane with two pyrene moieties | No detectable CD signal in the ground state, demonstrating cryptochirality. | rsc.org |
| (1-Naphthyl)ethylamino-substituted 1,3,5-triazines | CD data used to determine the solution conformation of the chiral triazine derivatives. | acs.org |
Other Advanced Characterization Techniques (e.g., Mass Spectrometry, Cyclic Voltammetry, Electron Paramagnetic Resonance Spectroscopy)
A suite of other advanced analytical techniques is essential for the comprehensive characterization of this compound and its derivatives, providing information on molecular weight, redox properties, and paramagnetic species.
Mass Spectrometry (MS) is used to determine the precise molecular weight and fragmentation patterns of pyrene compounds. The National Institute of Standards and Technology (NIST) database contains the electron ionization mass spectrum for 1-pyrenecarboxaldehyde, a close analog of this compound. nist.gov MS is also a critical tool for identifying products from chemical reactions. For example, mass spectrometry was used to identify byproducts from the ozonolysis of pyrene, such as 4-oxapyren-5-one (m/z 220) and phenanthrene-4,5-dicarboxaldehyde (m/z 234). researchgate.net In biomedical applications, gas chromatography-mass spectrometry has been employed to detect DNA adducts formed from exposure to benzo[a]pyrene, a carcinogenic polycyclic aromatic hydrocarbon. nih.gov
Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of pyrene derivatives. By measuring the oxidation and reduction potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. mdpi.com This information is vital for designing materials for organic electronics, such as organic photovoltaics, where the energy levels of donor and acceptor materials must be precisely aligned. researchgate.netmdpi.com Studies on pyrene-terminated poly(ethylene glycol) chains on graphite (B72142) surfaces have used CV to measure the surface coverage and probe the microenvironment of the redox-active heads. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy is an indispensable technique for studying pyrene derivatives that possess unpaired electrons, such as radical ions or triplet states. tugraz.at EPR spectra provide detailed information about the electronic structure, including the g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. scielo.brresearchgate.net For instance, EPR studies on the radical cation of an alkyl thiophene-modified pyrene derivative determined a g-factor of 2.0032 and revealed hyperfine coupling to the hydrogen atoms on the pyrene ring. scielo.br The technique is also used to characterize radical species in pyrene-based polymers designed for energy storage applications and to detect radical cations of polycyclic aromatic hydrocarbons in environmental science. tugraz.atrsc.org
The following table summarizes key findings from these techniques for pyrene and its derivatives.
| Technique | Compound/System | Key Findings & Data | Reference(s) |
| Mass Spectrometry | 1-Pyrenecarboxaldehyde | Molecular Formula: C₁₇H₁₀O, Molecular Weight: 230.2607 | nist.gov |
| Ozonolysis of Pyrene | Identified products included phenanthrene-4,5-dicarboxaldehyde (m/z 234). | researchgate.net | |
| Cyclic Voltammetry | Pyrene-Fullerene Derivatives | Used to determine HOMO and LUMO energy levels from onset oxidation/reduction potentials. | mdpi.com |
| Pyrene-based HTMs | Employed to investigate redox properties for solar cell applications. | researchgate.net | |
| EPR Spectroscopy | Radical anion of pyrene | Simulated spectrum with splitting constants: a¹H = 1.05 G (2H), a²H = 2.15 G (4H), a³H = 4.8 G (4H). | researchgate.net |
| Radical cation of thiophene-modified pyrene | g-factor = 2.0032; 1H hyperfine coupling constant A(1H) = 3.82 G. | scielo.br |
Computational and Theoretical Investigations of Pyrene 1,3 Dicarbaldehyde
Electronic Structure Calculations
The ground-state electronic properties of Pyrene-1,3-dicarbaldehyde can be meticulously studied using a variety of computational techniques that elucidate the distribution of electrons and energy levels within the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for calculating the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying relatively large molecules like this compound. A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for the lowest electronic excitation. nih.gov
For this compound, the presence of two electron-withdrawing formyl (-CHO) groups at the 1 and 3 positions of the pyrene (B120774) core is expected to significantly influence its electronic properties. Theoretical studies on pyrene substituted with electron-withdrawing groups have shown that such substitutions lead to a stabilization of both the HOMO and LUMO levels. nih.gov However, the stabilization is typically more pronounced for the LUMO. This differential stabilization results in a reduction of the HOMO-LUMO energy gap compared to the parent pyrene molecule. nih.gov The spatial distribution of these orbitals is also affected; the HOMO is generally localized on the electron-rich pyrene core, while the LUMO is expected to have significant contributions from the electron-withdrawing dicarbaldehyde substituents, indicating the charge-transfer character of the first electronic transition.
Table 1: Expected DFT-Calculated Frontier Orbital Properties for this compound
| Property | Expected Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Lower (more negative) than pyrene | Increased ionization potential |
| LUMO Energy | Significantly lower than pyrene | Increased electron affinity |
| HOMO-LUMO Gap | Smaller than pyrene | Red-shifted absorption, higher reactivity |
| HOMO Distribution | Primarily on the pyrene ring | Site of electrophilic attack |
| LUMO Distribution | Significant density on -CHO groups | Site of nucleophilic attack |
Note: The values are qualitative predictions based on studies of related substituted pyrene systems.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the map indicate regions of varying potential: red typically signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP analysis is expected to reveal highly negative potential regions around the oxygen atoms of the two formyl groups, due to the high electronegativity of oxygen. These sites would be the primary locations for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the formyl groups and certain regions of the pyrene ring are expected to exhibit positive potential. This analysis helps in understanding intermolecular interactions and the regioselectivity of chemical reactions.
To quantify the distribution of electronic charge among the atoms in this compound, population analysis methods like the Mulliken charge analysis can be employed. This method partitions the total electron density among the constituent atoms, providing partial atomic charges. While Mulliken charges are known to be dependent on the basis set used in the calculation, they offer a useful qualitative picture of charge distribution.
Photophysical Property Predictions and Simulations
Understanding the behavior of this compound upon interaction with light is crucial for its potential application in optoelectronic devices. Computational methods can simulate these photophysical processes.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra. nih.gov By calculating the vertical transition energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which relates to the intensity of the absorption peaks.
For this compound, TD-DFT calculations are expected to predict a lowest energy electronic transition that is red-shifted compared to unsubstituted pyrene. This shift is a direct consequence of the reduced HOMO-LUMO gap caused by the formyl substituents. nih.gov The nature of this transition would likely be a π-π* transition with significant intramolecular charge transfer (ICT) character, from the pyrene core (donor) to the dicarbaldehyde moieties (acceptor). The calculated absorption spectrum would provide valuable information for comparing with experimental data and understanding how the molecule interacts with light.
Table 2: Illustrative TD-DFT Output for the Lowest Energy Transition of this compound
| Parameter | Predicted Characteristic | Description |
|---|---|---|
| Excitation Energy (eV) | Lower than pyrene | Corresponds to the energy of the absorbed photon. |
| Wavelength (nm) | Longer than pyrene | Indicates the color of light absorbed. |
| Oscillator Strength (f) | Significant (f > 0.1) | Suggests a strongly allowed, intense absorption. |
| Major Orbital Contribution | HOMO -> LUMO | Confirms the primary nature of the electronic transition. |
Note: This table is illustrative of the type of data obtained from a TD-DFT calculation.
Upon absorption of a photon, an excited molecule can relax back to its ground state through various deactivation pathways, both radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing). Computational chemistry can be used to explore the potential energy surfaces of the excited states to understand these dynamics.
For molecules like this compound, computational studies can identify the geometries of excited-state minima and the location of conical intersections, which are points where different electronic potential energy surfaces cross. These intersections provide very efficient pathways for non-radiative decay back to the ground state. The presence and accessibility of such pathways can explain the observed fluorescence quantum yields and lifetimes. The introduction of carbonyl groups can sometimes facilitate intersystem crossing to the triplet state, potentially leading to phosphorescence or influencing photochemical reactivity. A comprehensive theoretical study would map out these competing deactivation channels to provide a full picture of the molecule's photophysics.
Theoretical Prediction of Optical and Electronic Properties
Computational quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in predicting the optical and electronic characteristics of pyrene derivatives. rsc.orgnih.gov These theoretical approaches allow for the calculation of key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and vertical transition energies, which correlate with experimental UV-Vis absorption spectra. nih.gov
For pyrene systems, the introduction of substituents, such as formyl groups (-CHO), significantly influences their electronic properties. nih.gov The formyl group is an electron-withdrawing group. Theoretical studies on pyrene molecules with such substituents have shown that the positions of these groups on the pyrene core can tune the HOMO-LUMO energy gap. nih.gov This tuning is crucial for tailoring the molecule's absorption and emission properties for specific applications in optoelectronics. rsc.orgmdpi.com
Calculations for substituted pyrenes often show that the HOMO and LUMO orbitals are delocalized across both the pyrene aromatic core and the substituent groups. rsc.org In the case of this compound, the two formyl groups at the 1 and 3 positions would be expected to lower the LUMO energy level due to their electron-withdrawing nature. This, in turn, would lead to a reduction of the HOMO-LUMO gap compared to unsubstituted pyrene, resulting in a red-shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov Theoretical calculations can precisely model the extent of this shift.
| Property | Computational Method | Predicted Outcome for this compound |
| HOMO Energy | DFT | Expected to be slightly lowered compared to pyrene. |
| LUMO Energy | DFT | Expected to be significantly lowered due to electron-withdrawing formyl groups. |
| HOMO-LUMO Gap | DFT | Expected to be narrower than that of unsubstituted pyrene. |
| Maximum Absorption Wavelength (λmax) | TD-DFT | Predicted to be red-shifted compared to pyrene. |
| Oscillator Strength | TD-DFT | Correlates with the intensity of the absorption bands. |
Note: The values in this table are predictive and based on general principles established in theoretical studies of substituted pyrenes.
Molecular Dynamics Simulations and Aggregation Behavior
Molecular dynamics (MD) simulations provide a powerful tool to investigate the intermolecular interactions and self-assembly processes of molecules like this compound. nih.govmdpi.com These simulations can model the behavior of multiple molecules in a solvent over time, offering insights into the forces driving aggregation, such as π-π stacking and hydrogen bonding.
For pyrene and its derivatives, aggregation is a well-documented phenomenon that significantly alters their photophysical properties. nih.gov In dilute solutions, pyrene typically exhibits monomer emission. However, in aggregated states, it can form dimers or excimers through π-π stacking, leading to red-shifted and often quenched fluorescence. nih.gov The introduction of substituents can modify this behavior. For instance, studies on a pyrene-carboxaldehyde (Py-CHO) system revealed that aggregation can lead to an enhancement of emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov In this case, the quantum yield in the aggregated state was found to be significantly higher (41.5%) than in the molecular state (0.5%). nih.gov This effect is attributed to the restriction of intramolecular motion and a proximity effect in the aggregated form. nih.gov
MD simulations for this compound would likely focus on elucidating the preferred orientation of the molecules during aggregation. The presence of the polar carbaldehyde groups could introduce specific intermolecular C-H···O hydrogen bonding interactions, which would compete with or reinforce the π-π stacking of the pyrene cores. researchgate.net Simulations can help determine the thermodynamic stability of different aggregate structures (e.g., J-aggregates vs. H-aggregates) and predict how the aggregation process is influenced by solvent polarity and temperature.
| Simulation Aspect | Objective | Key Findings from Related Systems |
| Intermolecular Forces | To identify the dominant interactions (π-π, C-H···O) driving aggregation. | π-π stacking is dominant for the pyrene core; substituents introduce additional specific interactions. |
| Aggregate Morphology | To predict the structure and packing of molecules in an aggregate. | Can lead to ordered stacking, resulting in altered photophysical properties. nih.gov |
| Solvent Effects | To understand how the solvent environment influences the self-assembly process. | Polar solvents can influence the strength of specific intermolecular interactions. |
| Thermodynamic Stability | To calculate the free energy of aggregation. | Density functional theory (DFT) can be employed to analyze the thermochemistry of π-π stacked aggregates. canada.ca |
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical studies, particularly using DFT, are instrumental in elucidating the mechanisms and energetic landscapes of chemical reactions involving aldehydes. researchgate.net For this compound, computational methods can be used to model various reactions at the aldehyde functional groups, such as nucleophilic additions, condensations, and oxidations.
These studies involve calculating the geometries and energies of reactants, transition states, intermediates, and products along a proposed reaction pathway. researchgate.net By identifying the transition state structures and their corresponding energy barriers (activation energies), chemists can predict the feasibility and selectivity of a reaction under different conditions.
For example, in a reaction involving a nucleophilic attack on one of the carbonyl carbons of this compound, theoretical calculations could determine:
Activation Energy (Ea): The height of the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.
Transition State Geometry: The specific arrangement of atoms at the peak of the energy profile, which provides crucial insight into the bond-making and bond-breaking processes.
Regioselectivity: If the two aldehyde groups are in different chemical environments (which is not the case for the symmetric this compound but could be for its derivatives), calculations could predict which group is more likely to react.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactant and product states on the potential energy surface. researchgate.net While specific mechanistic studies on this compound are not prominent in the searched literature, the established computational methodologies for aldehydes provide a robust framework for such investigations. researchgate.net
Investigation of Electron Transfer Processes (e.g., Photoinduced Electron Transfer - PET)
Pyrene and its derivatives are well-known for their electron-donating capabilities and are frequently studied in the context of photoinduced electron transfer (PET). wikipedia.orgprinceton.edu PET is a fundamental process in many chemical and biological systems, where the absorption of light by a molecule (a photosensitizer) leads to the transfer of an electron to an acceptor molecule or from a donor molecule.
In systems involving pyrene derivatives, the pyrene moiety typically acts as the electron donor upon photoexcitation. researchgate.net Theoretical calculations can be used to model and understand these PET processes. The feasibility of PET is often evaluated using the Rehm-Weller equation, which calculates the change in Gibbs free energy (ΔG_ET) for the electron transfer process. This calculation requires knowledge of the excitation energy of the donor, and the oxidation potential of the donor and reduction potential of the acceptor.
Computational chemistry can predict these properties:
The excitation energy can be calculated using TD-DFT.
The oxidation potential of the pyrene donor can be estimated from the calculated HOMO energy.
When a pyrene derivative is part of a donor-acceptor system, theoretical studies can map the electronic states involved. Upon excitation, an electron is promoted from the HOMO to the LUMO of the pyrene moiety. If a suitable electron acceptor is nearby, the excited electron can be transferred. This process can be modeled to understand the rate of electron transfer (k_ET) and the rate of the reverse process, charge recombination. nih.gov The introduction of electron-withdrawing aldehyde groups in this compound would increase its oxidation potential compared to unsubstituted pyrene, making it a relatively poorer electron donor. However, it could potentially act as an electron acceptor in the presence of a stronger photoexcited donor.
Magnetic Field Effects on Pyrene Systems (e.g., MARY Spectroscopy)
Magnetic field effects (MFEs) on chemical reactions, particularly those involving radical ion pairs, provide deep insight into reaction mechanisms and spin dynamics. Pyrene is a classic molecule used in such studies because it can act as an efficient electron donor to form spin-correlated radical ion pairs, which are essential for techniques like Magnetically Altered Reaction Yield (MARY) spectroscopy. researchgate.net
MARY spectroscopy measures the change in the yield of a reaction product (often detected via fluorescence) as a function of an applied magnetic field. researchgate.net The effect arises because an external magnetic field can influence the rate of intersystem crossing (ISC) between the singlet and triplet states of the radical ion pair.
While there are no specific MARY spectroscopy studies cited for this compound, its pyrene core suggests it could be used in similar experiments. The presence of the aldehyde groups would modify the electronic structure and hyperfine couplings of the corresponding radical cation (this compound•+), which would, in turn, alter the shape and characteristics of the MARY spectrum compared to that of the unsubstituted pyrene radical cation. Theoretical calculations of hyperfine coupling constants would be essential for interpreting such spectra.
Applications in Advanced Functional Materials
Covalent Organic Frameworks (COFs) and Porous Organic Polymers
Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org Their modular nature allows for precise control over their structure, porosity, and functionality, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. rsc.orgresearchgate.net
A significant advancement in COF design is the ability to create channels with precisely positioned functional groups, known as "open docking sites." researchgate.net By using pyrene-based building blocks, researchers have successfully developed a strategy to construct COFs where functional units, such as phenol (B47542) and pyridine (B92270) groups, are ordered on the channel walls. researchgate.net These docking sites are structurally predesignable and can engage in various noncovalent interactions with guest molecules. This approach opens pathways for designing sophisticated supramolecular materials based on crystalline porous frameworks. researchgate.net For example, COFs synthesized with these aligned docking sites have pore sizes ranging from 1.95 to 2.52 nm, confirming that the channels are accessible to guest molecules for further supramolecular construction. researchgate.net
| COF Name | Functional Docking Site | Pore Size (nm) |
| Py-DHPh COF | Dihydroxyphenyl | 1.99 |
| Py-2,3-DHPh COF | 2,3-Dihydroxyphenyl | 1.95 |
| Py-2,2'-BPyPh COF | 2,2'-Bipyridinephenyl | 2.45 |
| Py-3,3'-BPyPh COF | 3,3'-Bipyridinephenyl | 2.52 |
This table presents data on COFs engineered with open docking sites, showing the relationship between the functional unit and the resulting pore size. researchgate.net
The inherent porosity and large surface area of pyrene-cored COFs make them excellent candidates for gas adsorption and separation. nih.gov The electron-rich pyrene (B120774) units within the framework can interact favorably with certain gas molecules, such as carbon dioxide (CO₂), through Lewis acid-Lewis base interactions. nih.gov
For instance, two pyrene-cored covalent organic polymers (COPs), designated CK-COP-1 and CK-COP-2, synthesized from different thiophene-based isomers of a pyrene derivative, exhibited markedly different gas adsorption properties. CK-COP-2, with a higher surface area of 615 m²/g, showed a CO₂ uptake of 9.73 wt% at 273 K, significantly higher than CK-COP-1, which had a surface area of 54 m²/g and a CO₂ uptake of 2.85 wt%. nih.gov Furthermore, CK-COP-2 demonstrated better selectivity for CO₂ over methane (B114726) (CH₄). nih.gov The isosteric heat of adsorption for CH₄ in CK-COP-1 reached up to 29.2 kJ/mol. nih.gov These findings highlight how the specific structure derived from the pyrene building block influences the material's gas sorption performance. nih.gov
| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K) |
| CK-COP-1 | 54 | 2.85 |
| CK-COP-2 | 615 | 9.73 |
This table compares the surface area and carbon dioxide uptake of two different pyrene-cored covalent organic polymers. nih.gov
The combination of porosity and extended π-conjugation in pyrene-based COFs makes them promising for optoelectronic applications. researchgate.net Fabricating these materials as thin films is crucial for their integration into electronic devices. researchgate.net Highly crystalline COF thin films have been successfully prepared on various substrates and have shown potential as hole-transporting layers in perovskite solar cells. researchgate.net
The electronic properties of these COFs can be tuned by carefully selecting the building blocks. nih.gov For example, combining an electron-rich pyrene-amine derivative with an electron-deficient aldehyde can create a donor-acceptor structure, which is beneficial for charge separation and transport. nih.gov The ordered stacking of the 2D sheets in COF thin films facilitates charge carrier mobility. nih.gov Furthermore, the imine linkages, while enabling conjugation, can also be protonated by acid vapors, leading to significant changes in the material's absorption spectrum. This acidochromic behavior has been harnessed to develop highly sensitive and reusable sensors for detecting harmful acid vapors. cam.ac.ukresearchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. wikipedia.org The unique optical and electronic properties of pyrene make its derivatives attractive organic ligands for the synthesis of functional MOFs. rsc.org
While pyrene-based carboxylic acids are the most common ligands in MOF synthesis, derivatives originating from pyrene dicarbaldehyde also play a crucial role. rsc.org The aldehyde functional groups can be chemically modified through various organic reactions to yield a wide range of ligands with different functionalities and coordination modes. For example, the aldehyde groups can be oxidized to carboxylic acids or converted into other chelating groups, which then coordinate with metal centers to form stable MOF structures. rsc.org
The functionalization of pyrene at its 1, 3, 6, and 8 positions is most common due to their higher reactivity. rsc.org Ligands derived from these positions can link multiple metal centers, leading to the formation of 3D networks with high porosity and surface area. rsc.org The resulting pyrene-based MOFs have shown great promise in applications such as luminescence sensing, photocatalysis, and gas adsorption, owing to the synergistic properties of the pyrene linker and the metal nodes. rsc.orgnih.govacs.org
Catalytic Activity in Organic Transformations (e.g., Cyanosilylation of Aldehydes)
Pyrene-containing compounds have demonstrated notable catalytic activity in organic synthesis. Specifically, coordination polymers based on pyrene carboxylate ligands have been effectively utilized as heterogeneous catalysts in the cyanosilylation of aldehydes. This reaction is a crucial carbon-carbon bond-forming reaction in organic chemistry, producing cyanohydrin trimethylsilyl (B98337) ethers, which are versatile synthetic intermediates.
In a study involving a zinc-based coordination polymer, [Zn(μ-1κO1:1κO2-L)(H2O)2]n·n(H2O) (where L is a pyrene-based dicarboxylate ligand), significant catalytic efficiency was observed for the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN). nih.govnih.gov The reactions, conducted under solvent-free conditions and microwave irradiation at 50 °C, showed high product yields. nih.gov The catalyst's performance is attributed to the Lewis acidity of the Zn(II) center, which activates the aldehyde for nucleophilic attack by the cyanide group. nih.gov
The catalytic system was found to be recyclable, maintaining its activity for at least four consecutive cycles without significant loss of efficiency. nih.gov This highlights the robustness and potential for industrial application of these pyrene-based catalysts. The table below summarizes the catalytic activity for the cyanosilylation of different substituted aldehydes.
Table 1: Catalytic Activity of a Pyrene-Based Coordination Polymer in the Cyanosilylation of Aldehydes
| Aldehyde | Product Yield (%) |
|---|---|
| Benzaldehyde | 97 |
| 4-Methylbenzaldehyde | 95 |
| 4-Methoxybenzaldehyde | 92 |
| 4-Chlorobenzaldehyde | 98 |
| 4-Nitrobenzaldehyde | 99 |
Reaction conditions: aldehyde (1 mmol), trimethylsilyl cyanide (2 mmol), 2.0 mol% of catalyst, 1.5 h at 50 °C under microwave irradiation. nih.gov
The mechanism is believed to involve the coordination of the aldehyde's carbonyl oxygen to the metal center of the catalyst. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide from TMSCN. mdpi.com The efficiency of such catalysts is influenced by factors like the nature of the metal center and the structure of the organic ligand. nih.govmdpi.com
Fluorescent Probes and Chemical Sensors
Pyrene and its derivatives are extensively used as fluorescent probes due to their high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment. rsc.org Pyrene-1,3-dicarbaldehyde serves as a versatile building block for creating sophisticated fluorescent sensors.
Design Principles for this compound-Based Sensors
The design of fluorescent sensors based on this compound hinges on several key principles:
Fluorophore-Receptor Model: The sensor molecule typically consists of a pyrene fluorophore covalently linked to a specific receptor unit. The receptor is designed to selectively bind with the target analyte. This interaction modulates the photophysical properties of the pyrene core, leading to a detectable change in fluorescence. journalcra.com
Photoinduced Electron Transfer (PET): A common mechanism employed is PET, where the receptor acts as a quencher of the pyrene fluorescence in the absence of the analyte. Upon binding the analyte, the PET process is inhibited, resulting in a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): The introduction of electron-donating or electron-withdrawing groups to the this compound scaffold can lead to ICT characteristics. Analyte binding can alter the ICT process, causing a shift in the emission wavelength and enabling ratiometric detection.
Excimer/Monomer Emission: Pyrene is well-known for its ability to form excited-state dimers called excimers, which exhibit a characteristic red-shifted emission compared to the monomer. The design can exploit the analyte-induced formation or disruption of pyrene excimers, leading to a ratiometric signal change between the monomer and excimer emission bands. nih.gov
Sensing Mechanisms for Specific Analytes (e.g., Nitroaromatic Compounds, Hydrazine (B178648), Nucleotides)
Derivatives of this compound have been engineered to detect a range of important analytes through specific sensing mechanisms.
Nitroaromatic Compounds: These electron-deficient molecules are potent fluorescence quenchers. Sensors for nitroaromatics often rely on a fluorescence "turn-off" mechanism. nih.govmdpi.com The sensing mechanism involves an electron transfer from the excited state of the electron-rich pyrene derivative to the electron-deficient nitroaromatic compound upon interaction, leading to fluorescence quenching. researchgate.net Schiff base derivatives of pyrene aldehydes have shown high sensitivity for detecting compounds like 4-nitrophenol (B140041) and picric acid. nih.govnih.gov
Hydrazine: Hydrazine is a highly toxic and reactive compound. nih.gov Sensors for hydrazine often utilize a chemodosimetric approach, where an irreversible chemical reaction between the sensor and hydrazine leads to a distinct change in fluorescence. researchgate.net For example, a probe can be designed where the dicarbaldehyde groups of this compound react with hydrazine to form a new, highly fluorescent cyclic product, resulting in a "turn-on" ratiometric response. nih.govmdpi.com This reaction is often highly specific to hydrazine over other amines due to the formation of a stable five- or six-membered ring. researchgate.net
Nucleotides: The detection of nucleotides is crucial in biological and medical diagnostics. Pyrene-based sensors can interact with nucleotides through various non-covalent interactions, such as π-π stacking and electrostatic interactions. nih.gov Pyrene-calixarene conjugates have demonstrated the ability to bind strongly with nucleotides, causing a quenching of the pyrene emission. nih.gov These interactions can also perturb the excimer emission of bis-pyrene systems, providing a ratiometric sensing platform. nih.gov
Ratiometric Sensing Strategies
Ratiometric fluorescence sensing offers significant advantages over intensity-based measurements as it can correct for variations in probe concentration, excitation intensity, and environmental factors. nih.gov this compound is an excellent platform for developing ratiometric probes.
One common strategy involves the modulation of pyrene's dual emission from its monomer and excimer states. Analyte binding can induce a conformational change that either promotes or hinders the formation of pyrene excimers, leading to a change in the ratio of the two emission intensities.
Another approach is to create a system with two distinct emission bands that respond differently to the analyte. For instance, a sensor can be designed where analyte binding leads to the quenching of one emission band and the simultaneous enhancement of a new, red-shifted band. This dual-wavelength response provides a built-in self-calibration for accurate quantification. nih.govresearchgate.netmdpi.com A novel probe, BisPyTSC, containing a bis-pyrene core, showed a ratiometric response to Cu²⁺ ions with a decrease in the absorption peak at 280 nm and an increase at 376 nm. nih.gov
Aggregation-Induced Emission (AIE) Enhancement in Sensing Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated form. nih.gov Pyrene itself exhibits anomalous AIE characteristics. chemrxiv.orgnih.gov While it is fluorescent in the molecular state, oxygen can quench its emission; in the aggregate state, oxygen is isolated, leading to enhanced fluorescence. chemrxiv.orgnih.gov
This AIE effect can be harnessed for sensing applications. AIE-active probes based on pyrene derivatives can be designed to be initially non-fluorescent in a given solvent system. The introduction of a target analyte can trigger the aggregation of the probe molecules, leading to a significant "turn-on" fluorescence signal. nih.govthe-innovation.org For example, the interaction with an analyte could reduce the solubility of the probe, forcing it to aggregate and emit strongly. This strategy offers a high signal-to-noise ratio and excellent sensitivity for detecting various analytes. nih.gov
Organic Electronics and Optoelectronic Devices
The unique electronic and photophysical properties of pyrene and its derivatives make them highly attractive materials for applications in organic electronics and optoelectronics. uky.edu The extended π-conjugated system of pyrene facilitates efficient charge transport, a critical requirement for semiconductor materials in electronic devices. uky.edu
Pyrene-based materials have been successfully incorporated into various organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): Pyrene derivatives can function as highly efficient blue-emitting materials in OLEDs. Their high photoluminescence quantum yield and good charge-carrying capabilities contribute to the performance of these devices.
Organic Field-Effect Transistors (OFETs): The ability of pyrene to form ordered molecular packing in the solid state makes it a promising candidate for the active semiconductor layer in OFETs. uky.edu Both p-type and ambipolar charge transport have been observed in pyrene-based OFETs. uky.edu
Organic Photovoltaic Devices (OPVs): In the realm of solar cells, pyrene derivatives have been utilized to enhance light absorption in the visible region of the solar spectrum. uky.edu They can act as donor or acceptor materials in bulk heterojunction solar cells, contributing to improved power conversion efficiencies. uky.edu
The chemical versatility of the pyrene core, particularly through substitution at positions like 1,3,6, and 8, allows for the fine-tuning of its electronic properties, solubility, and solid-state morphology. uky.edu This tunability is crucial for optimizing the performance of organic electronic and optoelectronic devices. mdpi.commdpi.comsigmaaldrich.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trimethylsilyl cyanide |
| 4-Nitrophenol |
| Picric acid |
| Hydrazine |
Role in Organic Light-Emitting Diodes (OLEDs)
Pyrene-based materials are extensively used as active components in OLEDs, functioning as both light emitters and hole-transporting materials. uky.edunih.gov The strong fluorescence of the pyrene core is a key characteristic, although its tendency to form excimers in the solid state can lead to a red-shift in emission, which needs to be managed for applications requiring pure blue light. nih.gov Derivatives of pyrene are designed to control intermolecular aggregation and enhance device efficiency. For instance, pyrene-benzimidazole hybrids have been developed as blue luminophores, where the bulky benzimidazole (B57391) groups are introduced to reduce π-π stacking and prevent excimer formation. nih.gov
In one study, a pyrene-benzimidazole derivative used as a non-doped emissive layer in an OLED prototype demonstrated pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), achieving a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m² at 7.5 V. nih.gov Pyrene derivatives can also serve as excellent hole-transporting materials (HTMs). Pyridine-appended pyrene derivatives, where pyrene acts as the donor and pyridine as the acceptor, have shown promising performance in OLEDs with low driving voltages. nih.gov
Table 1: Performance of Selected Pyrene-Based OLEDs
| Device Role | Derivative Type | Max EQE (%) | Luminance (cd/m²) | Emission Color | CIE Coordinates |
|---|---|---|---|---|---|
| Emissive Layer | Pyrene-Benzimidazole | 4.3 | 290 | Blue | (0.1482, 0.1300) nih.gov |
| Emissive Layer | Phenothiazine-Pyrene | - | 2116 | Green | Not Reported researchgate.net |
Application in Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility of pyrene makes it an attractive material for the active layer in OFETs. uky.edu The performance of pyrene-based OFETs is highly dependent on the molecular packing and orientation in the solid state, which can be controlled by chemical modification of the pyrene ring. uky.edu Both p-type (hole-transporting) and n-type (electron-transporting) semiconductor behaviors can be achieved.
A p-type organic semiconductor based on 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) exhibited high performance in an OFET, with a field-effect mobility of 2.1 cm²/Vs and an on/off current ratio of 7.6 × 10⁶. nih.gov This high mobility is attributed to the liquid crystal behavior of the material, which facilitates ordered packing in thin films. nih.gov The development of both p-type and n-type materials is crucial for creating complementary circuits. uky.edu
Contributions to Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSCs)
In the realm of solar energy conversion, pyrene derivatives have been incorporated into both OPVs and DSCs to enhance light absorption and improve device efficiency. uky.edumdpi.com In OPVs, pyrene-containing molecules can act as either donor or acceptor materials in the bulk heterojunction. uky.edu For example, a donor material based on dithieno[3,2-b:2',3'-d]thiophene (DTT) and pyrene, when blended with a C70 acceptor, resulted in a device with a power conversion efficiency (PCE) of 3.60%. mdpi.com This was attributed to the low-lying Highest Occupied Molecular Orbital (HOMO) of the pyrene derivative, which led to a high open-circuit voltage (Voc) of 0.98 V. mdpi.com
In DSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, typically TiO₂. ub.edursc.org Pyrene-based dyes can be designed with a donor-π-acceptor (D-π-A) structure, where the pyrene unit can be part of the π-conjugated bridge. uky.edu The introduction of bulky groups into the dye structure is a common strategy to prevent dye aggregation on the TiO₂ surface, which can otherwise reduce efficiency. ub.edu
Table 2: Performance of a Pyrene-Based Organic Photovoltaic Device
| Device Structure | Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|
Development of Pyrene-Based N-type Semiconductors
While p-type organic semiconductors are common, the development of high-performance n-type materials remains a challenge. nih.gov N-type semiconductors are essential for fabricating efficient p-n junctions and complementary circuits. nih.gov Pyrene-1,5,6,10-tetracarboxyl diimide (PyDI), an electron-deficient derivative, has been used as an acceptor moiety in donor-acceptor (D-A) conjugated polymers to create n-type semiconductors. researchgate.net Polymers incorporating PyDI have demonstrated impressive electron-transporting performance in OFETs, with electron mobilities reaching up to 0.20 cm²/Vs. researchgate.net The introduction of imide groups and other electron-withdrawing functionalities to the pyrene core is a key strategy for designing n-type materials. uky.edunih.gov
Supramolecular Assemblies and Self-Assembly Processes
The planar and aromatic nature of pyrene makes it an ideal building block for supramolecular chemistry, where non-covalent interactions like π-π stacking and van der Waals forces drive the spontaneous organization of molecules into well-defined, higher-order structures. ias.ac.inmdpi.com
Design of Pyrene-Based Macrocycles and Cyclophanes
Pyrene units can be incorporated into macrocyclic structures and cyclophanes, which are molecules containing two or more aromatic rings linked by bridges. uky.edu These structures are of interest for their unique host-guest chemistry and electronic properties. A cyclophane comprising two pyrene groups held in an eclipsed, stacked geometry by ferrocene (B1249389) pillars has been synthesized. rsc.org This arrangement, with an interplanar distance of approximately 352 pm, mimics the rare AA-stacking of bilayer graphene and creates a unique electronic environment. rsc.org Such precisely engineered structures offer platforms for single-molecule electronics and spintronics. rsc.org The synthesis of these complex molecules often relies on functionalized pyrene precursors, where reactive groups like aldehydes can be used to build the linking bridges. researchgate.net
Fabrication of Self-Assembled Nanoaggregates and 2D/3D Structures
Pyrene derivatives can self-assemble in solution to form a variety of nanostructures, including vesicles, nanofibers, and spherical nanoparticles. ias.ac.inresearchgate.netresearchgate.net This process is often driven by solvophobic effects, where the hydrophobic pyrene units aggregate to minimize contact with a polar solvent. For instance, a pyrene-tethered Schiff base molecule was shown to form vesicular, monodispersed spherical aggregates in a DMF/water mixture, exhibiting aggregation-induced emission (AIE). ias.ac.in
The morphology of the resulting nanostructures can be controlled by the molecular design of the pyrene derivative. researchgate.netnih.gov In one study, co-assembly of two different pyrene derivatives led to a change in morphology from spherical nanoparticles to a three-dimensional network of nanofibers as the molar ratio of the components was varied. mdpi.comnih.gov The ability to control the self-assembly process allows for the fabrication of complex 2D and 3D architectures from the bottom up, with potential applications in photocatalysis and nanotechnology. rsc.orgnih.gov
Polymer Science and Functionalized Polymers
The integration of pyrene moieties into polymer structures imparts unique optical and electronic properties, making them suitable for a range of specialized applications. The dicarbaldehyde functionality of this compound offers a direct route for its incorporation into various polymer architectures, either as a monomer in condensation polymerizations or as a reactive site for post-polymerization modification.
Incorporation of this compound into Polymer Architectures
This compound can be incorporated into polymer chains to create materials with tailored properties. The two aldehyde groups allow it to act as a monomer or a cross-linking agent. For instance, it can undergo condensation reactions with diamines to form polyamides or with diols to form polyesters, embedding the rigid, fluorescent pyrene core directly into the polymer backbone. mdpi.comresearchgate.net This integration can enhance the thermal stability and modify the mechanical properties of the resulting polymers.
Another approach involves creating coordination polymers. The oxygen atoms of the aldehyde groups can coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional networks. nih.gov These materials are of interest for applications in catalysis, gas storage, and molecular sensing. The specific structure and properties of these coordination polymers depend on the choice of the metal ion and the reaction conditions. nih.gov For example, solvothermal reactions of pyrene-based ligands with metal salts like zinc(II) and cadmium(II) have been shown to produce coordination polymers with distinct dimensionalities and network topologies. nih.gov
Furthermore, the aldehyde groups are amenable to various chemical transformations, allowing for the creation of diverse polymer structures. This versatility makes this compound a valuable component in the design of functional materials for electronics and photonics.
Pyrene as a Label for Sequence-Controlled Polymers
The precise control over the sequence of monomer units in a polymer chain, known as sequence-controlled polymerization, is a significant goal in materials science. The unique fluorescence properties of pyrene make it an exceptional tool for characterizing these complex structures. rsc.org Pyrene exhibits a phenomenon known as excimer formation, where an excited-state pyrene molecule can form a transient dimer with a ground-state molecule, leading to a distinct, red-shifted fluorescence emission. acs.orgrsc.org The efficiency of excimer formation is highly dependent on the distance and orientation between adjacent pyrene units. mdpi.com
In the context of sequence-controlled polymers (SCPs), pyrene molecules can be strategically placed along the polymer chain. rsc.org The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) serves as a sensitive probe for the local concentration and proximity of pyrene labels. figshare.com This IE/IM ratio can be correlated with the specific monomer sequence, providing a quantitative measure to differentiate between various SCPs. rsc.org
Research has demonstrated that by synthesizing a series of functionalized polymers with controlled sequences using methods like living anionic polymerization and subsequently attaching pyrene labels via click reactions, a linear relationship can be established between the fluorescence feature (IE/IM) and an index of the sequence feature. rsc.org This allows the pyrene label to function as a quantitative scale for characterizing the polymer sequence. rsc.org This analytical capability is crucial for understanding the structure-property relationships in these advanced materials.
| Polymer Sequence Feature | Fluorescence Response | Underlying Principle |
|---|---|---|
| Pyrene units are far apart or isolated | Strong monomer emission (low IE/IM ratio) | Excimer formation is inefficient due to large separation between pyrene moieties. |
| Pyrene units are in close proximity | Strong excimer emission (high IE/IM ratio) | Efficient formation of excimers due to short distances between pyrene moieties. |
| Varying distances between pyrene units | Intermediate IE/IM ratio | The IE/IM ratio provides a quantitative measure of the average distance between pyrene units, reflecting the specific monomer sequence. rsc.org |
Hyper-Crosslinked Polymers for Adsorption Applications
Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas, significant porosity, and excellent chemical stability. rsc.orgmdpi.com The incorporation of pyrene units into HCPs can significantly enhance their performance in adsorption applications, particularly for removing organic pollutants from water. researchgate.net The large, aromatic surface of pyrene provides strong π-π stacking interactions with various aromatic pollutants.
HCPs containing pyrene are often synthesized via Friedel-Crafts reactions, where pyrene can be used as a building block or cross-linker. researchgate.netresearchgate.net For example, pyrene can be introduced into a chloromethylated polystyrene precursor, leading to a hyper-crosslinked network with high efficiency for adsorbing contaminants like 1-naphthylamine (B1663977) and 1-naphthol. researchgate.net The resulting adsorbent, named CaHe-2, demonstrated rapid removal of these pollutants within 20 minutes, with high efficiencies of 93.8% and 90.6%, respectively. researchgate.net
Furthermore, the functionality of pyrene-based porous polymers can be tailored for specific applications. Sulfonation of poly(pyrene) porous organic polymers (PyPOP) results in materials (PyPOP-SO3H) with exceptional adsorption capacities for cationic dyes such as malachite green and methylene (B1212753) blue. researchgate.netnih.gov The introduction of sulfonic acid groups not only increases the specific surface area but also improves the dispersibility of the polymer in water, thereby increasing the number of active adsorption sites. researchgate.netnih.gov
| Polymer Adsorbent | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Key Interaction Mechanism |
|---|---|---|---|
| Pyrene-containing HCP (CaHe-2) researchgate.net | 1-Naphthylamine | 171.71 | π-π stacking, micropore-filling researchgate.net |
| Pyrene-containing HCP (CaHe-2) researchgate.net | 1-Naphthol | 184.86 | π-π stacking, micropore-filling researchgate.net |
| Sulfonated PyPOP (PyPOP-SO3H) researchgate.netnih.gov | Malachite Green | 1607 | Electrostatic interactions, π-π stacking researchgate.netnih.gov |
| Sulfonated PyPOP (PyPOP-SO3H) researchgate.netnih.gov | Methylene Blue | 1220 | Electrostatic interactions, π-π stacking researchgate.netnih.gov |
The high adsorption capacities and rapid kinetics of these pyrene-based HCPs make them promising candidates for environmental remediation and water purification technologies.
Structure Property Relationships in Pyrene 1,3 Dicarbaldehyde Systems
Influence of Dicarbaldehyde Substitution Pattern on Electronic and Optical Properties
The substitution pattern of functional groups on the pyrene (B120774) backbone plays a pivotal role in determining the electronic and optical characteristics of the resulting molecule. The introduction of electron-withdrawing or electron-donating groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Specifically, electron-acceptor groups tend to lower the LUMO energy, while electron-donor groups raise the HOMO energy. researchgate.net Both types of substituents can effectively reduce the HOMO-LUMO energy gap in mono-substituted pyrene derivatives. researchgate.net
| Substitution Pattern | Effect on Electronic Properties | Impact on Optical Properties |
| Electron-accepting groups | Lowers LUMO energy level | Can lead to red-shifted absorption and emission spectra |
| Electron-donating groups | Raises HOMO energy level | Can also induce red shifts in spectra |
| 1,4-disubstitution | Larger red shift in π-π* transitions | Enhanced solvatochromic effects |
| 1,3-dicarbaldehyde | Expected to lower LUMO, influencing charge distribution | Specific effects on absorption/emission maxima and quantum yield |
Impact on Molecular Conformation and Photophysics in Solution and Solid State
The conformation of pyrene derivatives is significantly influenced by the nature and position of their substituents, which in turn dictates their photophysical behavior in different environments. In solution, the flexibility of substituent groups can lead to different conformational isomers. For pyrene-labeled proteins, the pyrene moiety has been used as a probe to study conformational changes. nih.gov
In the solid state, the molecular packing and conformation are critical. rsc.org For example, some pyrene derivatives exhibit twisted conformations with large dihedral angles between the pyrene core and peripheral aromatic groups in their single-crystal structures. rsc.org This twisting can be a result of steric hindrance from bulky substituents. nih.gov Mechanical grinding of such crystals can destroy weak intermolecular interactions, leading to a more planar molecular conformation and consequently altering the emission properties. rsc.org The presence of bulky groups, such as 2,2-dimethylpropyloxy, can affect the stacking arrangement of molecules in the solid state, influencing the degree of red-shift in emission peaks. nih.gov
The photophysical properties, such as fluorescence, are highly sensitive to the molecular environment. Pyrene's fluorescence emission spectrum is known to be sensitive to solvent polarity. youtube.com This is attributed to its excited state having a different, non-planar structure compared to its planar ground state. youtube.com In solution, the formation of excited-state dimers, known as excimers, is a key photophysical process for pyrene and its derivatives. colostate.eduresearchgate.net The rate of excimer formation can be influenced by solvent viscosity. colostate.edu
Relationship between Molecular Architecture and Sensing Performance
The molecular architecture of pyrene derivatives is intrinsically linked to their performance as chemical sensors. The pyrene core provides a fluorescent signaling unit, and the substituents can be designed to interact with specific analytes. This interaction triggers a change in the photophysical properties of the pyrene moiety, enabling detection.
For instance, pyrene-based Schiff base derivatives have been synthesized and utilized as "turn-on" fluorescence sensors for metal ions like Cu²⁺ and Fe³⁺. rsc.org The sensing mechanism involves chelation-enhanced fluorescence (CHEF) through the formation of excimers. rsc.org The stoichiometry of the sensor-analyte complex, a crucial aspect of its performance, is determined by the molecular design. rsc.org
The sensitivity and selectivity of a pyrene-based sensor are highly dependent on its structure. A pyrene chalcone (B49325) derivative with an acryloyl terminal group has been developed as a fluorescent probe for hydrazine (B178648). nih.gov This probe exhibits a distinct change in fluorescence from yellow to blue upon reaction with hydrazine, with a significant ratiometric fluorescence enhancement. nih.gov The design of the molecule, combining the pyrene fluorophore with a reactive chalcone moiety, is directly responsible for this selective sensing capability. nih.gov Furthermore, pyrene-integrated cationic organic networks have been designed for the dual-functionalized detection and sequestration of chromate. acs.org The content of the pyrene unit within the network can be modulated to optimize its fluorescence properties for high sensitivity and selectivity. acs.org
| Molecular Feature | Role in Sensing | Example |
| Pyrene Core | Fluorescent reporter | Provides the fundamental signal for detection. |
| Schiff Base Moiety | Metal Ion Binding Site | Enables selective chelation of Cu²⁺ and Fe³⁺. rsc.org |
| Chalcone with Acryloyl Group | Nucleophilic Attack Site | Facilitates reaction with hydrazine for detection. nih.gov |
| Cationic Organic Network | Host for Anions | Allows for the detection and removal of chromate. acs.org |
Role of Intermolecular Interactions (e.g., π-π Stacking, Excimer Formation)
Intermolecular interactions, particularly π-π stacking and excimer formation, are fundamental to the photophysical behavior of pyrene-1,3-dicarbaldehyde systems, especially in aggregated states and the solid state. The planar and extended π-system of the pyrene core predisposes it to strong π-π stacking interactions. chemrxiv.org These interactions can lead to the formation of dimers and higher-order aggregates.
Excimer formation is a hallmark of pyrene photophysics, where an excited-state pyrene molecule interacts with a ground-state molecule to form an excited-state dimer. researchgate.net This excimer then emits light at a longer wavelength (typically around 480-500 nm) compared to the monomer emission (370-400 nm). researchgate.net The extent of excimer formation is highly dependent on the concentration of the pyrene derivative and the proximity and orientation of the pyrene moieties. colostate.edunih.gov The efficiency of excimer formation is crucially dependent on the degree of π-π overlap between the pyrene units. rsc.org Even with similar π-π stacking distances, a smaller overlap area can significantly hinder excimer formation. rsc.org
The substitution pattern on the pyrene ring can influence these intermolecular interactions. For example, functionalizing the pyrene core with N-methylacetamide groups at different positions affects the extent of π-π stacking and the stabilization energy between dimers. nih.gov Hydrogen bonding and steric effects introduced by substituents can also be used to control the π-stacking behavior of pyrene derivatives in different states of aggregation. researchgate.net In some cases, BN-substitution within the pyrene core has been shown to prevent excimer formation by displacing the pyrene units relative to each other, in contrast to their all-carbon analogues which exhibit significant overlap. acs.org
Design Strategies for Modulating Aggregation-Induced Emission (AIE)
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov Pyrene itself can exhibit AIE characteristics. chemrxiv.orgchemrxiv.org While weakly emissive in solution due to factors like oxygen quenching, it can become fluorescent in the aggregate state as the packed structure provides isolation from quenchers. chemrxiv.orgthe-innovation.org
Several design strategies can be employed to modulate the AIE properties of pyrene derivatives:
Introduction of Rotatable Groups: Attaching rotors, such as tetraphenylethylene (B103901) (TPE), to the pyrene core is a common strategy to induce AIE. The free rotation of these groups in solution leads to non-radiative decay pathways, quenching fluorescence. In the aggregated state, this rotation is restricted, leading to enhanced emission. rsc.org
Steric Hindrance: Introducing bulky substituents can prevent tight π-π stacking that often leads to aggregation-caused quenching (ACQ) and instead promote a loosely packed aggregation that facilitates AIE. nih.govchemrxiv.org For instance, incorporating a bulky alicyclic structure can inhibit dimer formation and activate strong molecular motions in the crystalline state, affecting the emission properties. chemrxiv.org
Modulating Intermolecular Interactions: The nature of substituents can influence the type of aggregates formed (e.g., H- vs. J-aggregates), which have different photophysical properties. nih.gov For example, a small, electron-conjugated substituent can lead to ordered dimer stacking with redshifted and weakened emission, while a larger substituent can disrupt this stacking, resulting in blue-shifted but enhanced emission. chemrxiv.org
Functionalization to Control Packing: The introduction of functional groups that can participate in specific intermolecular interactions, like hydrogen bonding, can be used to control the packing in the solid state and thus modulate AIE. researchgate.net
The morphology and particle size distribution of the aggregates also play a significant role in the AIE effect, with changes in morphology correlating with enhanced emission intensity. rsc.org
| Design Strategy | Mechanism | Effect on AIE |
| Attaching Rotors (e.g., TPE) | Restriction of Intramolecular Rotation (RIR) | Induces or enhances AIE. rsc.org |
| Introducing Bulky Substituents | Steric hindrance prevents tight packing | Promotes AIE by avoiding ACQ. nih.govchemrxiv.org |
| Varying Substituent Size/Electronic Nature | Alters aggregate structure (e.g., H- vs. J-aggregates) | Modulates emission wavelength and intensity. nih.govchemrxiv.org |
| Controlling Intermolecular Interactions | Directs molecular packing in the solid state | Fine-tunes AIE properties. researchgate.net |
Conjugation Pathways and Aromaticity in Fused Systems
Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings, resulting in a flat, aromatic system. youtube.com Although it contains 16 π-electrons, which does not follow Hückel's 4n+2 rule for monocyclic systems, pyrene is considered aromatic due to its chemical reactivity and the presence of aromatic ring currents. stackexchange.com
In porphyrins fused with a pyrene unit, the conjugation pathway can be complex. nih.gov The specific tautomeric form of the porphyrin can determine whether the π-system of the pyrene moiety is significantly integrated into the main aromatic pathway of the porphyrin. nih.gov In some cases, extended 30π electron circuits that involve the fused pyrene ring can be present. nih.gov The synthesis of such fused systems often involves reactions like the Suzuki-Miyaura cross-coupling followed by oxidative cyclodehydrogenation. mdpi.com The topology of the resulting π-extended pyrene derivatives, influenced by the initial substitution pattern (e.g., starting from 1,6- or 1,8-dibromopyrene), affects their planarity and, consequently, their self-assembly and optical properties. mdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes for Asymmetric Pyrene (B120774) Functionalization
A primary challenge in the chemistry of pyrene derivatives is the synthesis of chiral molecules through asymmetric functionalization. The planar and symmetric nature of the pyrene core makes direct, selective synthesis of single-enantiomer products difficult. Current methods often result in racemic mixtures, limiting their application in areas where chirality is crucial, such as in chiral sensing or organic electronics.
Future research will likely focus on developing catalytic asymmetric methods to achieve regioselective and enantioselective functionalization of the pyrene ring. One promising direction is the use of chiral catalysts to control the introduction of functional groups at specific positions. frontiersin.org While successful asymmetric reactions have been developed for various substrates, applying these to the pyrene core remains a significant hurdle. frontiersin.org Strategies may involve the temporary dearomatization of the pyrene system to create reactive intermediates that can be functionalized asymmetrically before restoring aromaticity.
Another avenue involves the design of pyrene precursors with steric or electronic directing groups that can guide the reaction pathway. For instance, introducing a bulky group at one position could sterically hinder reaction at adjacent sites, allowing for selective functionalization elsewhere on the molecule. gdut.edu.cn The development of such synthetic strategies is essential for producing high-performance, pyrene-based materials with precisely controlled three-dimensional structures. gdut.edu.cn
Integration of Pyrene-1,3-dicarbaldehyde in Multi-Stimuli Responsive Materials
"Smart" materials that can change their properties in response to external stimuli are a major focus of modern materials science. nih.gov Pyrene derivatives are excellent candidates for these applications due to their sensitivity to their environment, which can affect their fluorescence and aggregation state. researchgate.netmdpi.com Integrating this compound into polymers and other materials could lead to systems that respond to multiple stimuli, such as light, temperature, pH, and mechanical force. nih.govresearchgate.net
Future work will explore the incorporation of this compound into polymer backbones or as side chains. These materials could exhibit changes in color or fluorescence in response to environmental triggers. rsc.org For example, copolymers containing pyrene moieties and temperature-sensitive segments have been shown to respond to changes in both light and temperature. rsc.org The aldehyde groups of this compound offer versatile handles for covalently embedding the pyrene core into various polymer architectures, including hydrogels, elastomers, and films. nih.gov The development of these materials could lead to applications in sensing, bio-imaging, and flexible electronic devices. researchgate.net
| Stimulus | Potential Response of Pyrene-Based Material | Reference Application |
| Mechanical Force | Change in fluorescence color (Mechanochromism) | Stress sensors, security inks |
| Solvent Polarity | Shift in emission wavelength (Solvatochromism) | Chemical sensors |
| Acidity (pH) | Protonation leading to altered optical properties | pH-responsive drug delivery, environmental sensors |
| Temperature | Change in aggregation state and emission | Thermo-sensitive imaging, smart windows |
| Light | Photo-induced structural or electronic changes | Optical data storage, photopatterning |
Advanced Materials for Energy and Environmental Applications
The unique photophysical and electronic properties of the pyrene core make it a highly attractive component for materials used in energy conversion and environmental sensing. uky.eduresearchgate.net Pyrene derivatives have been successfully employed in organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. uky.edunih.gov
In the context of energy applications, future research will likely focus on designing and synthesizing novel pyrene-based molecules derived from this compound for use as hole transport materials (HTMs) in perovskite solar cells (PSCs). nih.govrsc.org Pyrene-based HTMs have demonstrated excellent device performance, chemical stability, and desirable photovoltaic properties, with some achieving power conversion efficiencies greater than 22%. nih.gov The aldehyde groups can be converted into various functionalities to tune the material's energy levels and charge transport characteristics.
For environmental applications, the high fluorescence quantum yield of pyrene makes it an excellent building block for chemosensors. researchgate.net Materials incorporating this compound can be designed to detect pollutants, such as heavy metal ions or nitroaromatic explosives, through fluorescence quenching or enhancement mechanisms. researchgate.netnih.gov
| Application Area | Role of this compound Derivative | Key Research Goal |
| Perovskite Solar Cells | Hole Transport Material (HTM) | Achieve high power conversion efficiency (>22%) and stability. nih.gov |
| Dye-Sensitized Solar Cells | Component of D-π-A sensitizer (B1316253) dyes | Enhance light absorption and charge separation efficiency. rsc.orgnih.gov |
| Organic Light-Emitting Diodes | Blue emitter or host material | Develop stable, deep-blue emitters with high quantum efficiency. nih.govrsc.org |
| Environmental Sensing | Fluorescent probe for pollutants | Design sensors with high sensitivity and selectivity for specific analytes. researchgate.netnih.gov |
Development of Hybrid Inorganic-Organic Materials Incorporating Pyrene Dicarbaldehydes
Hybrid inorganic-organic materials, such as metal-organic frameworks (MOFs), combine the properties of both organic and inorganic components to create materials with unique functionalities. rsc.orgrutgers.edu Pyrene-based ligands have been increasingly used to construct MOFs due to their rigid structure and unique optical properties. rsc.org this compound is a valuable precursor for creating organic linkers for these hybrid materials.
The aldehyde groups can be readily converted to carboxylate groups, which are commonly used to coordinate with metal ions to form the framework structure. researchgate.net The resulting pyrene-based MOFs can exhibit high porosity, thermal stability, and interesting photoluminescent properties. researchgate.net Future research will focus on synthesizing novel MOFs using linkers derived from this compound for applications in gas storage and separation, catalysis, and chemical sensing. rsc.org The pyrene units within the framework can act as signalling moieties, allowing for the development of luminescent sensors where the presence of an analyte alters the emission properties of the MOF. rsc.org
Another area of exploration is the creation of hybrid mesoporous silica (B1680970) materials functionalized with pyrene derivatives. nih.gov These materials can be used as solid-state sensors, offering advantages such as regenerability and robustness. nih.gov
Synergistic Approaches Combining Computational and Experimental Research
The development of new materials based on this compound will be greatly accelerated by combining experimental synthesis and characterization with computational modeling. nih.gov Theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the geometric, electronic, and optical properties of molecules before they are synthesized. epa.govscirp.orgnih.gov
This synergistic approach allows researchers to screen potential candidate molecules and prioritize synthetic targets with the most promising properties. researchgate.net For example, DFT calculations can predict the HOMO-LUMO energy levels of a potential dye for a solar cell, helping to ensure proper energy level alignment for efficient charge transfer. rsc.orgnih.gov Similarly, computational studies can provide insights into the intermolecular interactions that govern the self-assembly and solid-state packing of pyrene derivatives, which are crucial for their performance in electronic devices. gdut.edu.cn This integrated approach, which has already been successfully applied to various pyrene derivatives, will be essential for the rational design of next-generation materials based on this compound. nih.govepa.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
